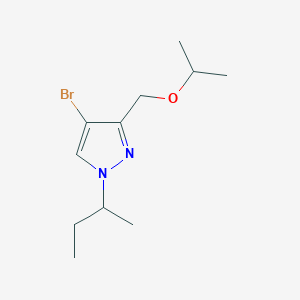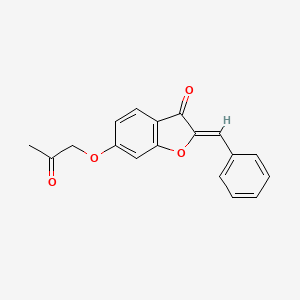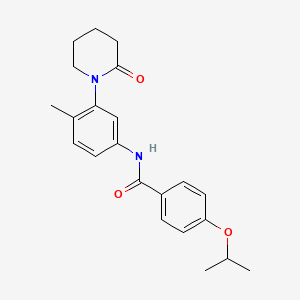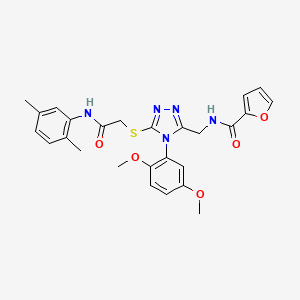![molecular formula C21H20N2O5S2 B2649982 Methyl 3-[(4-acetamidophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 941979-17-5](/img/structure/B2649982.png)
Methyl 3-[(4-acetamidophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-({[4-(acetylamino)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate” is an organic compound . It is a type of thiophene derivative, which is a class of compounds that contain a ring of four carbon atoms and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . It also contains sulfonyl, acetylamino, and carboxylate functional groups .Physical and Chemical Properties Analysis
This compound has a molecular weight of 354.40136 . Other physical and chemical properties such as melting point, boiling point, and density are not well-documented in the available literature .Scientific Research Applications
Application in Polymer Synthesis
Methyl 3-({[4-(acetylamino)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate is a versatile compound used in various scientific research fields, including polymer synthesis. For instance, phenylacetylenes bearing an amino group, which structurally resemble the compound , have been polymerized to create polymers with unique characteristics. These polymers exhibit induced circular dichroism (ICD) in the UV-visible region when complexed with optically active carboxylic and α-hydroxy acids, making them useful for determining the chirality of acids (Yashima, Maeda, Matsushima, & Okamato, 1997).
Applications in Drug Synthesis and Biological Activity
This compound also plays a role in drug synthesis and studying biological activities. It serves as a starting material in the synthesis of various biologically active derivatives. For example, new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives have been synthesized starting from a similar thiophene carboxylate structure. These compounds exhibited notable antibacterial and antifungal activities, highlighting the potential of methyl 3-({[4-(acetylamino)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate in medicinal chemistry (Faty, Hussein, & Youssef, 2010).
Application in Ligand Synthesis
In the realm of ligand synthesis and receptor interaction studies, compounds based on the 3-(((4-(hexylamino)-2-methoxyphenyl)amino)sulfonyl)-2-thiophenecarboxylic acid methyl ester structure have been designed and synthesized. These compounds show increased cellular activity and are significant in studying the role of peroxisome proliferator-activated receptor (PPAR) β/δ in physiological and pathophysiological processes (Toth et al., 2016).
Application in Chemical Reactions
Methyl 3-({[4-(acetylamino)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate can also be involved in various chemical reactions. For instance, a four-component Gewald reaction under organocatalyzed aqueous conditions involving similar thiophene derivatives leads to the formation of 2-amino-3-carboxamide derivatives of thiophene efficiently and in a short time (Abaee & Cheraghi, 2013).
Safety and Hazards
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, and potential applications. For example, it could be explored as a precursor for the synthesis of other organic compounds . It could also be studied for potential applications in fields such as medicinal chemistry .
Properties
IUPAC Name |
methyl 3-[(4-acetamidophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S2/c1-13-4-6-15(7-5-13)18-12-29-19(21(25)28-3)20(18)30(26,27)23-17-10-8-16(9-11-17)22-14(2)24/h4-12,23H,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOGBSWRICKKFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC=C(C=C3)NC(=O)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-chloro-3-nitrobenzamide](/img/structure/B2649900.png)
![[4-(4-Amino-2-chloro-phenyl)-piperazin-1-yl]-o-tolyl-methanone](/img/structure/B2649901.png)
![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2649902.png)

![1-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone](/img/structure/B2649906.png)
![3-(4-methoxyphenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]propanamide](/img/structure/B2649907.png)

![(1S,3R,4R)-3-Azidobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2649909.png)
![2-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide](/img/structure/B2649912.png)
![2-Chloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2649915.png)
![1-[3-(Phenoxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2649916.png)


